

# An In-depth Technical Guide to 4-Fluoro-3-methylpyridine Hydrochloride

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## Compound of Interest

Compound Name: 4-Fluoro-3-methylpyridine  
hydrochloride

Cat. No.: B566918

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CAS Number: 1263282-40-1

## Abstract

This technical guide provides a comprehensive overview of **4-Fluoro-3-methylpyridine hydrochloride** (CAS 1263282-40-1), a fluorinated pyridine derivative of significant interest to researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document collates available data on its physicochemical properties, outlines a probable synthetic route with a detailed experimental protocol based on established chemical principles, and discusses its potential applications as a key building block in the synthesis of complex organic molecules. Safety and handling information is also provided. Due to the limited availability of public data for this specific compound, some information, particularly regarding experimental protocols and spectroscopic data, is based on established knowledge of closely related analogues.

## Introduction

Fluorinated heterocyclic compounds are of paramount importance in modern drug discovery. The introduction of a fluorine atom into a molecule can significantly alter its physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. Pyridine scaffolds are prevalent in a vast array of pharmaceuticals, and their fluorinated derivatives are highly sought-after intermediates.

**4-Fluoro-3-methylpyridine hydrochloride** is a member of this important class of compounds. Its structure, featuring a pyridine ring substituted with both a fluorine atom and a methyl group, presents a unique combination of electronic and steric properties, making it a valuable synthon for the preparation of novel bioactive molecules. This guide aims to consolidate the available technical information on this compound to support its use in research and development.

## Physicochemical Properties

The hydrochloride salt of 4-Fluoro-3-methylpyridine is typically a solid, while its free base form is a liquid. The available physicochemical data for both forms are summarized in the tables below for ease of comparison.

Table 1: Physicochemical Properties of **4-Fluoro-3-methylpyridine hydrochloride**

| Property          | Value  | Source(s) |
|-------------------|--|-----------|
| CAS Number        | 1263282-40-1   | [1]       |
| Molecular Formula | C <sub>6</sub> H <sub>7</sub> ClFN   | [1]       |
| Molecular Weight  | 147.58 g/mol   | [1]       |
| Appearance        | White to off-white crystalline solid (presumed)  | [2]       |
| Melting Point     | Data not available. For comparison, the related 4-Chloro-3-methylpyridine hydrochloride has a melting point of 165-169 °C. | [2]       |
| Solubility        | Soluble in water (presumed due to hydrochloride salt form)   | [2]       |
| Purity            | Typically ≥97%   | [1]       |

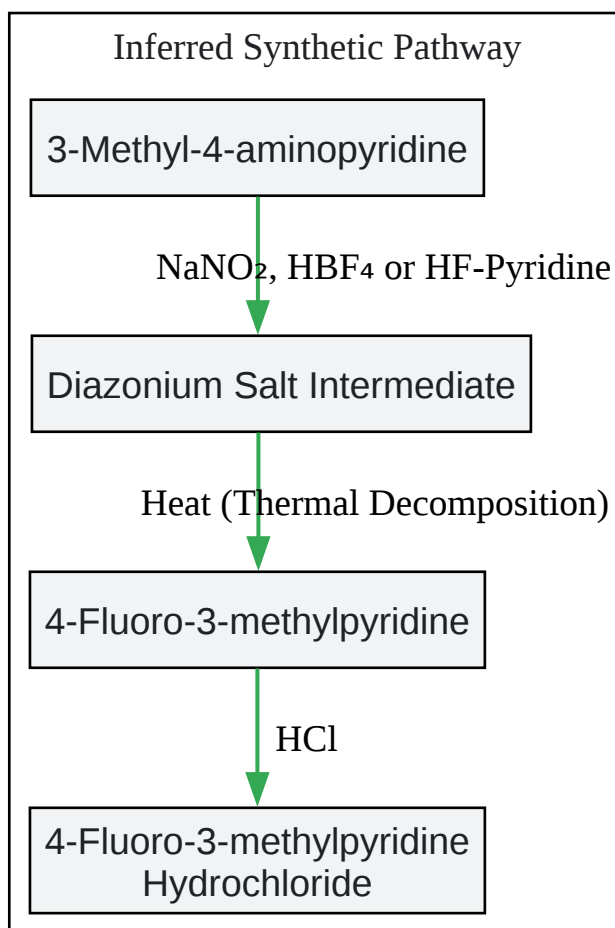
Table 2: Physicochemical Properties of 4-Fluoro-3-methylpyridine (Free Base)

| Property          | Value                            | Source(s) |
|-------------------|----------------------------------|-----------|
| CAS Number        | 28489-28-3                       | [3]       |
| Molecular Formula | C <sub>6</sub> H <sub>6</sub> FN | [3]       |
| Molecular Weight  | 111.12 g/mol                     |           |
| Appearance        | Yellow liquid                    | [3]       |
| Density           | ~1.077 g/cm <sup>3</sup>         | [3]       |
| Boiling Point     | 145.4 °C at 760 mmHg             | [3]       |
| Flash Point       | 41.8 °C                          | [3]       |
| Refractive Index  | 1.477                            | [3]       |

## Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **4-Fluoro-3-methylpyridine hydrochloride** is not readily available in the public domain. However, based on well-established methods for the synthesis of fluorinated pyridines, a plausible synthetic route involves the diazotization of the corresponding aminopyridine followed by a Balz-Schiemann or related fluorination reaction.[4]

The logical precursor for this synthesis is 3-methyl-4-aminopyridine. The overall synthetic transformation is depicted in the following diagram.



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Caption: Inferred synthetic pathway for **4-Fluoro-3-methylpyridine hydrochloride**.

## Detailed Experimental Protocol (Inferred)

The following protocol is a generalized procedure based on the synthesis of similar fluoropyridines and should be adapted and optimized for the specific synthesis of **4-Fluoro-3-methylpyridine hydrochloride**.<sup>[4][5]</sup>

Reaction: Diazotization of 3-methyl-4-aminopyridine followed by fluorination.

Materials:

- 3-methyl-4-aminopyridine

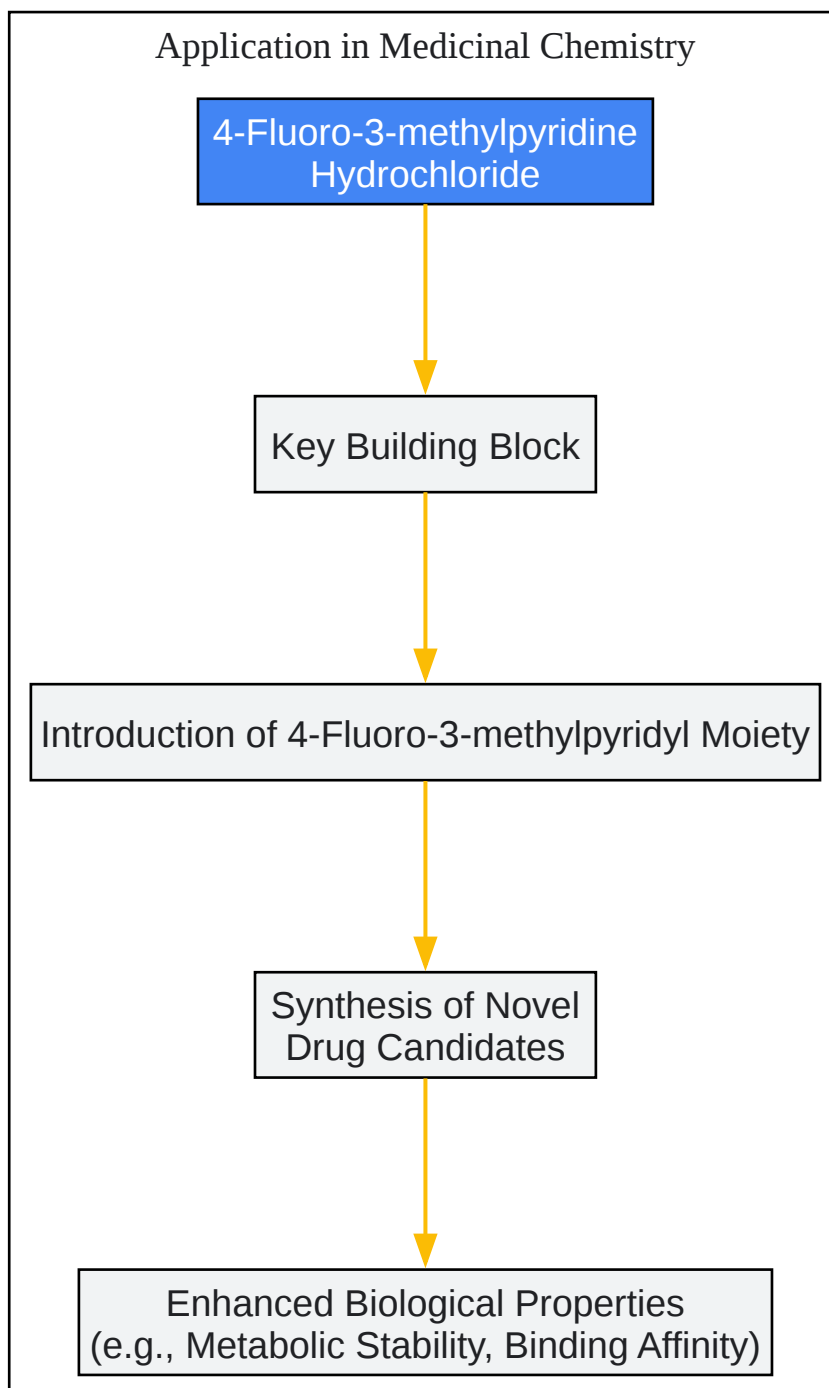
- Anhydrous Hydrogen Fluoride (HF) or Tetrafluoroboric acid (HBF<sub>4</sub>)
- Sodium Nitrite (NaNO<sub>2</sub>)
- Anhydrous Diethyl Ether or Dichloromethane
- Hydrochloric Acid (HCl) in a suitable solvent (e.g., diethyl ether, isopropanol)
- Sodium Bicarbonate (NaHCO<sub>3</sub>) solution
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>) or Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)

Procedure:

- Diazotization:
  - In a suitable reactor (e.g., a stainless steel or Teflon-lined reactor for HF), cool anhydrous hydrogen fluoride or a solution of HBF<sub>4</sub> to a low temperature (typically between -10 °C and 0 °C).
  - Slowly add 3-methyl-4-aminopyridine to the cooled acid with stirring, maintaining the low temperature.
  - Once the aminopyridine is fully dissolved and protonated, add solid sodium nitrite portion-wise, ensuring the temperature does not rise significantly. The formation of the diazonium salt is usually indicated by a change in the appearance of the reaction mixture.
- Fluorination (Decomposition of Diazonium Salt):
  - After the addition of sodium nitrite is complete, allow the reaction mixture to stir at low temperature for a further 30-60 minutes.
  - Slowly warm the reaction mixture to room temperature and then gently heat (typically to 30-60 °C) to induce the decomposition of the diazonium salt, which will result in the evolution of nitrogen gas and the formation of 4-fluoro-3-methylpyridine.
- Work-up and Isolation of the Free Base:

- Cool the reaction mixture and carefully quench it by pouring it onto a mixture of ice and a neutralizing base, such as sodium bicarbonate solution.
- Extract the aqueous layer with an organic solvent like diethyl ether or dichloromethane.
- Combine the organic extracts and wash them with brine.
- Dry the organic layer over an anhydrous drying agent (e.g.,  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the solvent under reduced pressure to obtain the crude 4-fluoro-3-methylpyridine.
- Formation of the Hydrochloride Salt:
  - Dissolve the crude 4-fluoro-3-methylpyridine in a suitable anhydrous solvent (e.g., diethyl ether).
  - To this solution, add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.
  - The hydrochloride salt should precipitate out of the solution.
  - Collect the solid by filtration, wash it with a small amount of cold anhydrous solvent, and dry it under vacuum to yield **4-fluoro-3-methylpyridine hydrochloride**.

The following diagram illustrates a general workflow for this type of synthesis.



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